
Rapastinel Acetate's Phase III Failure: A
Comparative Analysis of Novel Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rapastinel acetate

Cat. No.: B12764501 Get Quote

The landscape of treatment for major depressive disorder (MDD) has been significantly shaped

by both the successes and failures of novel drug candidates. Rapastinel acetate (GLYX-13), a

once-promising N-methyl-D-aspartate (NMDA) receptor modulator, represents a notable

setback after failing to demonstrate efficacy in Phase III clinical trials. This guide provides a

detailed comparison of Rapastinel with two successful alternatives that have since emerged:

the NMDA receptor antagonist esketamine and the GABAA receptor positive allosteric

modulator zuranolone. By examining their clinical trial data, experimental protocols, and

mechanisms of action, we can gain valuable insights into the complexities of developing new

treatments for depression.

The core reason for the failure of Rapastinel acetate in its pivotal Phase III clinical trial

program (consisting of studies RAP-MD-01, RAP-MD-02, and RAP-MD-03) was its inability to

differentiate from placebo on the primary and key secondary endpoints.[1][2][3] These trials

were designed to evaluate Rapastinel as an adjunctive therapy for patients with MDD who had

a partial response to ongoing antidepressant therapy.[1] Despite being well-tolerated, the

investigational drug did not show a statistically significant improvement in depressive

symptoms compared to a placebo.

In contrast, esketamine and zuranolone have successfully navigated Phase III trials and gained

regulatory approval, offering new hope for patients with MDD. Esketamine, administered as a

nasal spray, demonstrated a rapid and significant reduction in depressive symptoms in patients

with treatment-resistant depression. Zuranolone, an oral medication, has also shown significant

efficacy in improving depressive symptoms in patients with MDD and postpartum depression.
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This guide will delve into the specifics of these clinical trials, presenting a side-by-side

comparison of their methodologies and outcomes. Furthermore, we will explore the distinct

signaling pathways targeted by each of these drugs, providing a molecular basis for their

differing clinical results.

Quantitative Data Comparison
The following tables summarize the key quantitative data from the Phase III clinical trials of

Rapastinel acetate, esketamine, and zuranolone.

Table 1: Rapastinel Acetate Phase III Trial

(RAP-MD-01, -02, -03) Efficacy Data

Endpoint Result

Primary Endpoint: Change from Baseline in

Montgomery-Åsberg Depression Rating Scale

(MADRS) Total Score at Week 3

Did not differentiate from placebo (Specific data

not publicly released)

Key Secondary Endpoints
Did not differentiate from placebo (Specific data

not publicly released)

Table 2: Esketamine Phase III Trial

(TRANSFORM-2) Efficacy Data

Endpoint Result

Primary Endpoint: Change from Baseline in

MADRS Total Score at Day 28

Esketamine + Oral Antidepressant: Statistically

significant improvement compared to placebo +

oral antidepressant (p=0.02)

Least Squares Mean Difference from Placebo -4.0 (95% CI, -7.31 to -0.64)

Response Rate (≥50% reduction in MADRS

score) at Day 28

Esketamine 56mg/84mg + AD: 53.1% -

54.1%Placebo + AD: 38.9%

Remission Rate (MADRS score ≤12) at Day 28
Esketamine 56mg/84mg + AD: 36.0% -

38.8%Placebo + AD: 30.6%
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Table 3: Zuranolone Phase III Trial

(WATERFALL Study) Efficacy Data

Endpoint Result

Primary Endpoint: Change from Baseline in 17-

item Hamilton Rating Scale for Depression

(HAMD-17) Total Score at Day 15

Zuranolone 50mg: Statistically significant

improvement compared to placebo (p=0.0141)

Least Squares Mean Change from Baseline in

HAMD-17
Zuranolone 50mg: -14.1Placebo: -12.3

Least Squares Mean Difference from Placebo -1.7

Table 4: Zuranolone Phase III Trial

(SKYLARK Study - Postpartum Depression)

Efficacy Data

Endpoint Result

Primary Endpoint: Change from Baseline in

HAMD-17 Total Score at Day 15

Zuranolone 50mg: Statistically significant

improvement compared to placebo

Least Squares Mean Change from Baseline in

HAMD-17
Zuranolone 50mg: -15.6Placebo: -11.6

Least Squares Mean Difference from Placebo -4.0

Experimental Protocols
Rapastinel Acetate (RAP-MD-01, -02, -03 Trials)
Objective: To evaluate the efficacy, safety, and tolerability of Rapastinel as an adjunctive

therapy in patients with MDD who have a partial response to antidepressant therapy (ADT).

Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.

Patient Population: Adults (18-65 years) with a diagnosis of MDD who had a partial response to

a stable dose of an oral antidepressant.
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Intervention:

RAP-MD-01 & -03: Intravenous (IV) infusion of Rapastinel 450 mg or placebo once weekly

for three weeks, in addition to their ongoing ADT.

RAP-MD-02: Included two dose arms of Rapastinel (225 mg and 450 mg) and a placebo

group, administered under the same conditions as the other trials.

Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression

Rating Scale (MADRS) total score at the end of week 3.

Key Secondary Outcome Measures: Included assessments of safety and tolerability.

Esketamine (TRANSFORM-2 Trial)
Objective: To evaluate the efficacy and safety of flexibly dosed esketamine nasal spray plus a

newly initiated oral antidepressant in patients with treatment-resistant depression.

Study Design: A Phase 3, randomized, double-blind, active-controlled study.

Patient Population: Adults (18-64 years) with moderate to severe MDD who had not responded

to at least two different oral antidepressants in the current depressive episode.

Intervention:

Patients were randomized to receive either esketamine nasal spray (flexibly dosed at 56 mg

or 84 mg) or a placebo nasal spray, twice weekly for four weeks.

All patients also initiated a new oral antidepressant at the start of the treatment period.

Primary Outcome Measure: Change from baseline in the MADRS total score at day 28.

Key Secondary Outcome Measures: Included onset of clinical response and remission rates.

Zuranolone (SKYLARK Study)
Objective: To evaluate the efficacy and safety of zuranolone in adult women with postpartum

depression (PPD).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12764501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

Patient Population: Adult women with severe PPD (HAMD-17 total score ≥26).

Intervention:

Patients were randomized to receive either zuranolone 50 mg or placebo orally, once daily in

the evening for 14 days.

Primary Outcome Measure: Change from baseline in the 17-item Hamilton Rating Scale for

Depression (HAMD-17) total score at day 15.

Key Secondary Outcome Measures: Included change from baseline in HAMD-17 score at other

time points and response and remission rates.

Signaling Pathways and Mechanisms of Action
The distinct clinical outcomes of Rapastinel, esketamine, and zuranolone can be attributed to

their different molecular targets and mechanisms of action.

Rapastinel: A Positive Allosteric Modulator of the NMDA
Receptor
Rapastinel was designed as a positive allosteric modulator of the NMDA receptor. It was

believed to act at the glycine-binding site of the NMDA receptor, enhancing its function. The

proposed mechanism involved the potentiation of NMDA receptor-mediated synaptic plasticity,

leading to an increase in the formation of dendritic spines and enhanced long-term potentiation

(LTP). This was hypothesized to trigger downstream signaling cascades, including the

activation of mTOR and ERK pathways, and an increase in brain-derived neurotrophic factor

(BDNF) release, ultimately leading to antidepressant effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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